molecular formula C17H15NO6 B11220524 (4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11220524
M. Wt: 329.30 g/mol
InChI Key: KJDSWLRFGJGMCT-LUAWRHEFSA-N
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Description

(4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of furan-2-carbaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding oxazolidine derivatives.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxazole ring may produce oxazolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(furan-2-yl)-4-(benzylidene)-1,3-oxazol-5(4H)-one: Lacks the trimethoxy groups on the benzene ring.

    (4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,3-oxazol-5(4H)-one: Has a phenyl group instead of a benzylidene group.

Uniqueness

The presence of the 2,3,4-trimethoxybenzylidene group in (4Z)-2-(furan-2-yl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one imparts unique chemical and biological properties compared to similar compounds. This structural feature may enhance its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15NO6

Molecular Weight

329.30 g/mol

IUPAC Name

(4Z)-2-(furan-2-yl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H15NO6/c1-20-12-7-6-10(14(21-2)15(12)22-3)9-11-17(19)24-16(18-11)13-5-4-8-23-13/h4-9H,1-3H3/b11-9-

InChI Key

KJDSWLRFGJGMCT-LUAWRHEFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CO3)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)OC)OC

Origin of Product

United States

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